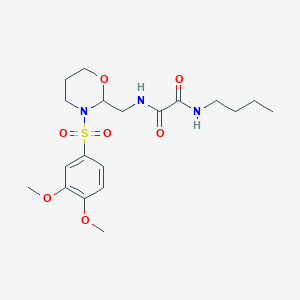

N1-(2-(4-(二甲氨基)苯基)-2-羟乙基)-N2-(2-甲氧基苄基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that introduce various functional groups to the core structure. In the case of the molecule N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, the synthesis process includes a halogenated hydrocarbon amination reaction. The starting material undergoes a reaction with dimethylamine hydrochloride to produce the target molecule. The synthesis is confirmed through various analytical techniques such as elemental analysis, infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), mass spectrometry (MS), and X-ray diffraction, ensuring the correct structure and purity of the compound .

Molecular Structure Analysis

The molecular structure of the synthesized compound is characterized by X-ray diffraction, which reveals that the crystal belongs to the monoclinic system and the space group P21/c. The crystallographic data, including unit cell dimensions and angles, provide detailed insights into the three-dimensional arrangement of the atoms within the crystal lattice. The dihedral angle between the substituted quinolyl and phenyl rings is a notable feature, measured at 64.0°. This angle can influence the molecule's interactions and biological activity. Additionally, the structure is stabilized by weak hydrogen bonds, such as C–H···O, C–H···N, and C–H···Br, which contribute to the three-dimensional stacking of the molecules .

Chemical Reactions Analysis

The research does not provide explicit details on the chemical reactions of the target molecule itself. However, the synthesis process involves a key amination reaction, which is a fundamental type of reaction in organic chemistry used to introduce amine groups into molecular structures. The reactivity of the molecule can be inferred from its functional groups and the presence of halogen atoms, which may participate in further substitution reactions or act as leaving groups in nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are derived from its molecular structure and the presence of various functional groups. The compound's molecular weight is reported as 576.56, and the crystal density is calculated to be 1.343 g/cm³. The compound's biological activity is also tested, showing anti-Mycobacterium phlei 1180 activity, which suggests potential medicinal applications. The optimized geometric bond lengths and bond angles obtained through density functional theory (DFT) calculations are compared with the experimental X-ray diffraction values, providing a comprehensive understanding of the molecule's physical properties .

科学研究应用

光可切换聚合物的应用

Sobolčiak 等人 (2013) 的一项研究合成了一种新型阳离子聚合物,该聚合物在光照射下转化为两性离子形式。这种转化使聚合物能够浓缩和释放 DNA,展示了在基因传递和抗菌活性调节中的潜在应用。该研究突出了该化合物在开发用于生物医学应用的光响应材料中的效用 (Sobolčiak 等人,2013)。

受体相互作用谱

Rickli 等人 (2015) 探索了与所述化合物具有结构相似性的 NBOMe 药物的受体结合谱。该研究发现这些药物与血清素能受体有力相互作用,表明该化合物在研究受体动力学和设计具有特定受体活性谱的新型精神活性物质方面具有潜力 (Rickli 等人,2015)。

受控药物释放系统

Alcántara Blanco 等人 (2020) 的研究将二亚苄基丙酮 (DBA) 类似物包裹在聚乳酸膜中,研究了它们在水解降解过程中的释放曲线。这项研究阐明了该化合物在药物释放系统和组织工程中的作用,表明其在创建响应性药物输送机制中的用途 (Alcántara Blanco 等人,2020)。

法医毒理学分析表征

Poklis 等人和其他研究人员开发了用于识别和量化生物样品中 NBOMe 化合物的分析方法。这些研究通过提供检测和研究新型精神活性物质的工具,为法医毒理学做出了贡献,从而有助于药物中毒案件的法律和医学检查 (Poklis 等人,2015)。

新型精神活性物质和致幻活性

Eshleman 等人 (2018) 对取代的 N-苄基苯乙胺进行了神经化学药理学研究,证明了它们作为 5-HT2A 受体激动剂的高效性。这项研究为设计具有特定神经效应的精神活性物质提供了见解,有助于我们了解致幻化合物及其与大脑受体的相互作用 (Eshleman 等人,2018)。

安全和危害

作用机制

Target of Action

Compounds with similar structures have been reported to be effective accelerators for bone cement curing .

Mode of Action

It is known that the compound interacts with its targets through intermolecular hydrogen bonding . This interaction results in changes at the molecular level, which could potentially influence the compound’s overall effect.

Biochemical Pathways

Compounds with similar structures have been used as precursors for the synthesis of many compounds such as azo dyes and dithiocarbamate .

Result of Action

It is known that the compound can form stable structures through secondary intermolecular interactions .

Action Environment

It is known that the compound’s stability can be influenced by factors such as temperature and ph .

属性

IUPAC Name |

N'-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-N-[(2-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4/c1-23(2)16-10-8-14(9-11-16)17(24)13-22-20(26)19(25)21-12-15-6-4-5-7-18(15)27-3/h4-11,17,24H,12-13H2,1-3H3,(H,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDKOECPYCESKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dimethylanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2531664.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B2531665.png)

![1-[(2-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2531668.png)

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2531670.png)

![2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2531673.png)

![4-[(benzyloxy)methyl]-5-chloro-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2531676.png)

![6-(Hydroxymethyl)-9-methyl-2-phenyl-1,5-dihydropyrido[1,2]pyrano[4,5-b]pyrimidine-4-thione](/img/structure/B2531679.png)